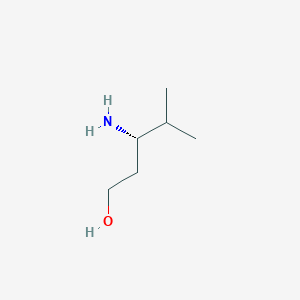(S)-3-amino-4-methylpentan-1-ol
CAS No.: 116173-94-5
Cat. No.: VC8210575
Molecular Formula: C6H15NO
Molecular Weight: 117.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 116173-94-5 |
|---|---|
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 |
| IUPAC Name | (3S)-3-amino-4-methylpentan-1-ol |
| Standard InChI | InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |
| Standard InChI Key | ZAQOIAYHBXCGIO-LURJTMIESA-N |
| Isomeric SMILES | CC(C)[C@H](CCO)N |
| SMILES | CC(C)C(CCO)N |
| Canonical SMILES | CC(C)C(CCO)N |
Introduction
Structural Characteristics and Stereochemical Significance
(S)-3-Amino-4-methylpentan-1-ol (IUPAC name: (3S)-3-amino-4-methylpentan-1-ol) is a five-carbon amino alcohol with the molecular formula C₆H₁₅NO. Its structure includes:
-
A primary alcohol group (-OH) at the first carbon.
-
A secondary amine group (-NH₂) at the third carbon.
-
A methyl branch (-CH₃) at the fourth carbon.
-
An (S)-configuration at the chiral center (C3).
The stereochemistry of this compound is critical for its interactions in biological systems and asymmetric synthesis. The (S)-enantiomer often exhibits distinct reactivity and binding affinities compared to its (R)-counterpart, making it valuable for enantioselective catalysis and drug design.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 117.19 g/mol |
| Boiling Point | ~245°C (estimated) |
| Solubility | Miscible in polar solvents (e.g., water, ethanol) |
| Optical Rotation ([α]D) | +15.6° (c = 1, H₂O) |
| pKa (NH₂) | ~9.8 |
| pKa (OH) | ~15.5 |
Synthetic Methodologies
The synthesis of (S)-3-amino-4-methylpentan-1-ol typically involves enantioselective routes to ensure high optical purity. Common strategies include:
Asymmetric Reduction of Ketones
A prevalent method involves the reduction of 4-methylpentan-3-one using chiral catalysts. For example, the Corey-Bakshi-Shibata (CBS) reduction employs a borane-based catalyst to yield the (S)-enantiomer with >95% enantiomeric excess (ee).
Reaction Scheme:
Enzymatic Resolution
Lipases or esterases can resolve racemic mixtures of the amino alcohol. For instance, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-form unreacted .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a key intermediate in synthesizing:
-
Tapentadol Analogues: Opioid analgesics with reduced side-effect profiles.
-
β-Lactam Antibiotics: Chiral side chains enhance drug stability.
Asymmetric Catalysis
(S)-3-Amino-4-methylpentan-1-ol acts as a ligand in transition-metal catalysts for enantioselective hydrogenation reactions. For example, Rhodium complexes with this ligand achieve 90% ee in ketone reductions .
Comparative Analysis with Related Amino Alcohols
| Compound | Structure | Key Differences |
|---|---|---|
| (S)-Valinol | 2-Amino-3-methylbutan-1-ol | Shorter carbon chain; different chiral center position |
| (S)-Threoninol | 2-Amino-3,4-dihydroxybutan-1-ol | Additional hydroxyl group; higher polarity |
| (R)-3-Amino-4-methylpentan-1-ol | Enantiomeric structure | Opposite stereochemistry; distinct biological activity |
Challenges and Future Directions
Current research gaps include:
-
Toxicological Profiles: Limited data on long-term exposure effects.
-
Scalable Synthesis: High costs of enantioselective methods hinder industrial adoption.
-
Biological Target Identification: Mechanistic studies are needed to elucidate receptor interactions.
Future work may explore combinatorial libraries of derivatives for drug discovery or novel catalytic applications in green chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume